molecular formula C17H15Cl2NO B1292929 4'-Azetidinomethyl-3,5-dichlorobenzophenone CAS No. 898757-02-3

4'-Azetidinomethyl-3,5-dichlorobenzophenone

Cat. No.: B1292929
CAS No.: 898757-02-3
M. Wt: 320.2 g/mol
InChI Key: RKPFAEXMXHLUSW-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3,5-dichlorobenzophenone is a synthetic compound with the molecular formula C17H15Cl2NO and a molecular weight of 320.22 g/mol . It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3,5-dichlorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of 3,5-dichlorobenzophenone through a Friedel-Crafts acylation reaction. This reaction uses 3,5-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl).

    Introduction of the Azetidine Ring: The next step involves the nucleophilic substitution reaction where the azetidine ring is introduced. This is achieved by reacting the benzophenone core with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (KCO).

Industrial Production Methods

Industrial production of 4’-Azetidinomethyl-3,5-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3,5-dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzophenone core using reagents like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO in acidic or basic medium, CrO in acetic acid.

    Reduction: LiAlH in dry ether, NaBH in methanol.

    Substitution: NaOCH in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-3,5-dichlorobenzophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,5-dichlorobenzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Aminomethyl-3,5-dichlorobenzophenone
  • 4’-Hydroxymethyl-3,5-dichlorobenzophenone
  • 4’-Methoxymethyl-3,5-dichlorobenzophenone

Uniqueness

4’-Azetidinomethyl-3,5-dichlorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPFAEXMXHLUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642825
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-02-3
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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